N-butyl-3-cyano-N-ethylbenzamide

Description

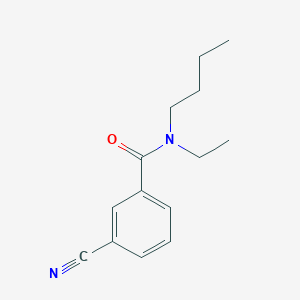

N-butyl-3-cyano-N-ethylbenzamide is a benzamide derivative characterized by a cyano group at the 3-position of the benzene ring and two alkyl substituents (butyl and ethyl) on the amide nitrogen. This structural configuration imparts unique electronic and steric properties, making it a candidate for applications in catalysis, organic synthesis, and pharmaceutical intermediates. The cyano group acts as a strong electron-withdrawing moiety, influencing the compound’s reactivity and coordination capabilities, while the bulky alkyl chains may enhance solubility in nonpolar solvents and modulate steric hindrance in catalytic processes.

Properties

Molecular Formula |

C14H18N2O |

|---|---|

Molecular Weight |

230.31 g/mol |

IUPAC Name |

N-butyl-3-cyano-N-ethylbenzamide |

InChI |

InChI=1S/C14H18N2O/c1-3-5-9-16(4-2)14(17)13-8-6-7-12(10-13)11-15/h6-8,10H,3-5,9H2,1-2H3 |

InChI Key |

MUHKIMZIEMVALF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CC)C(=O)C1=CC=CC(=C1)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3-cyano-N-ethylbenzamide typically involves the reaction of 3-cyanobenzoyl chloride with N-butyl-N-ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully monitored and controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-cyano-N-ethylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of N-butyl-3-amino-N-ethylbenzamide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-butyl-3-cyano-N-ethylbenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butyl-3-cyano-N-ethylbenzamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also modulate specific pathways, such as enzyme inhibition or receptor binding, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Substituent Effects and Functional Group Analysis

A critical comparison of N-butyl-3-cyano-N-ethylbenzamide with analogous compounds highlights key differences in substituent effects and functional group utility:

- Electronic Properties: The cyano group in this compound is strongly electron-withdrawing, which contrasts with the electron-donating methyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide. This difference may enhance electrophilic reactivity in metal-catalyzed reactions .

- Directing Group Utility: While N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide features an N,O-bidentate directing group for C–H activation , the cyano group in the target compound may act as a monodentate director, altering regioselectivity in reactions.

Catalytic Performance and Solvent Interactions

- Ionic Liquid Compatibility: highlights ionic liquids as superior solvents for transition metal catalysis due to their nonvolatility and catalyst-stabilizing properties .

- Reaction Efficiency: The patent in emphasizes palladium-catalyzed coupling reactions using benzamide derivatives . The target compound’s cyano group could facilitate similar reactions but with altered kinetics due to electronic effects.

Research Findings and Implications

- Structural Confirmation: Analogous to ’s compound, X-ray crystallography would be essential to confirm the geometry and intermolecular interactions of this compound .

- Catalytic Versatility: The cyano group’s electron-withdrawing nature may enable novel reactivity in cross-coupling or C–H activation reactions, diverging from the N,O-bidentate-directed processes observed in .

- Industrial Applicability : The use of ionic liquids () could mitigate challenges in catalyst recovery for large-scale syntheses involving the target compound .

Biological Activity

N-butyl-3-cyano-N-ethylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and potential applications, supported by data tables and relevant research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₂O |

| Molecular Weight | 230.31 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C14H18N2O/c1-3-5... |

| InChI Key | MUHKIMZIEMVALF-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(N(CC))C(=O)C1=CC=CC(=C1)C#N |

Synthesis

The synthesis of this compound typically involves the reaction of 3-cyanobenzoyl chloride with N-butyl-N-ethylamine, using triethylamine as a base in dichloromethane. This method allows for controlled reaction conditions to optimize yield and minimize by-products .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The cyano group can engage in hydrogen bonding and other interactions with biological molecules, potentially modulating enzyme inhibition or receptor binding pathways .

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anti-inflammatory and Analgesic Effects:

Studies have explored its potential pharmacological properties, particularly in the context of anti-inflammatory responses and pain relief mechanisms .

Antimicrobial Activity:

Preliminary evaluations suggest that this compound may possess antimicrobial properties, although further studies are needed to quantify its efficacy against specific pathogens.

Potential as a Ligand:

The compound has been investigated for its role as a ligand in biochemical assays, indicating potential applications in drug discovery and development .

Case Studies

-

Evaluation Against Protozoan Parasites:

- A study evaluated various benzamide derivatives against Plasmodium falciparum and Toxoplasma gondii. Compounds with structural similarities to this compound demonstrated varying degrees of activity against these parasites, suggesting a potential therapeutic application in treating protozoan infections .

- Structure-Activity Relationship (SAR) Analysis:

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| N-butylbenzamide | Lacks cyano and ethyl groups | Different reactivity |

| N-ethylbenzamide | Lacks butyl and cyano groups | Variations in pharmacological effects |

| 3-cyanobenzamide | Contains cyano group but lacks butyl and ethyl groups | Altered interaction profiles |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.